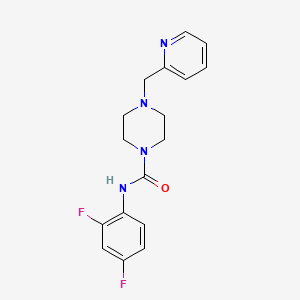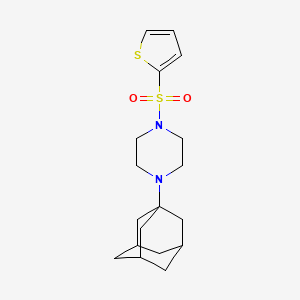
N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide
描述
N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide, also known as DPA-714, is a compound that has gained significant attention in the field of scientific research due to its potential applications in the diagnosis and treatment of various diseases. DPA-714 belongs to the class of compounds known as radioligands, which are used in molecular imaging to visualize specific molecular targets in the body.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is based on its binding to the TSPO, which is a protein located in the outer mitochondrial membrane. TSPO is involved in the transport of cholesterol into the mitochondria, which is essential for the synthesis of steroid hormones. In addition, TSPO is also involved in the regulation of cellular metabolism and apoptosis. The binding of this compound to TSPO has been shown to modulate its activity, leading to a decrease in neuroinflammation and an increase in neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its binding to TSPO. Studies have shown that this compound can decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines in activated microglia and astrocytes. This leads to a decrease in neuroinflammation and an increase in neuroprotection. In addition, this compound has also been shown to modulate the activity of the mitochondrial respiratory chain, leading to an increase in ATP production and cellular metabolism.
实验室实验的优点和局限性
The advantages of using N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments are primarily related to its specificity and sensitivity. This compound binds specifically to TSPO, allowing for the visualization of activated microglia and astrocytes in the brain. In addition, this compound has a high affinity for TSPO, allowing for its detection at low concentrations. The limitations of using this compound in lab experiments are primarily related to its radioactive nature. This compound is a radioligand, which means that it emits radiation that can be harmful to living organisms. Therefore, precautions must be taken when handling and disposing of this compound.
未来方向
There are many future directions for the use of N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide in scientific research. One potential application is in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound can be used to visualize the activation of microglia and astrocytes in the brain, which are associated with neuroinflammation and neurodegeneration. In addition, this compound can also be used to monitor the response of tumors to treatment in cancer research. Another potential application is in the development of new radioligands for molecular imaging. This compound can serve as a template for the synthesis of new radioligands with improved specificity and sensitivity. Overall, the use of this compound in scientific research has the potential to lead to new diagnostic and therapeutic approaches for various diseases.
科学研究应用
N-(2,4-difluorophenyl)-4-(2-pyridinylmethyl)-1-piperazinecarboxamide is primarily used as a radioligand in molecular imaging studies to visualize specific molecular targets in the body. It has been found to bind specifically to the translocator protein (TSPO), which is highly expressed in activated microglia and astrocytes in the brain. This makes this compound a useful tool for studying neuroinflammation and neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, this compound has also been used in cancer research to visualize tumors and monitor their response to treatment.
属性
IUPAC Name |
N-(2,4-difluorophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-13-4-5-16(15(19)11-13)21-17(24)23-9-7-22(8-10-23)12-14-3-1-2-6-20-14/h1-6,11H,7-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIRMCZAYRBZCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)

![N-2-biphenylyl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796560.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4796575.png)
![2-[2-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4796583.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4796589.png)
![1-[(2-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4796596.png)

![2-({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4796615.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4796616.png)


